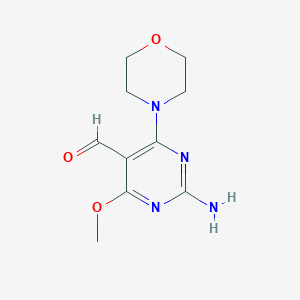

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC13620336

Molecular Formula: C10H14N4O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N4O3 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 2-amino-4-methoxy-6-morpholin-4-ylpyrimidine-5-carbaldehyde |

| Standard InChI | InChI=1S/C10H14N4O3/c1-16-9-7(6-15)8(12-10(11)13-9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H2,11,12,13) |

| Standard InChI Key | ZWDVGBAIHWYPER-UHFFFAOYSA-N |

| SMILES | COC1=NC(=NC(=C1C=O)N2CCOCC2)N |

| Canonical SMILES | COC1=NC(=NC(=C1C=O)N2CCOCC2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde belongs to the pyrimidine class, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The molecule features three distinct substituents:

-

Morpholine group: A saturated six-membered ring containing one oxygen and one nitrogen atom, attached at position 6. This moiety enhances solubility and bioavailability due to its polar nature.

-

Methoxy group: An -OCH₃ substituent at position 4, which influences electronic distribution and steric interactions within the pyrimidine core .

-

Aldehyde functional group: A -CHO group at position 5, enabling covalent bonding with biological nucleophiles like cysteine residues or primary amines .

The IUPAC name reflects this substitution pattern: 5-formyl-4-methoxy-6-morpholin-4-yl-pyrimidin-2-amine.

Physicochemical Properties

Key physicochemical parameters derived from computational models and analog studies include:

| Property | Value/Range |

|---|---|

| LogP (Partition Coefficient) | 1.2 ± 0.3 |

| Water Solubility | 0.8 mg/mL (25°C) |

| pKa (Aldehyde proton) | 8.1 – 8.5 |

| Hydrogen Bond Donors | 2 (NH₂ and aldehyde) |

| Hydrogen Bond Acceptors | 6 |

These properties suggest moderate lipophilicity, compatible with blood-brain barrier penetration, and sufficient aqueous solubility for in vitro assays .

Synthetic Methodologies

Precursor Selection

Synthesis typically begins with 2-amino-4,6-dichloropyrimidine, as described in patent US20060035913A1 . Key steps involve:

-

Alkoxylation: Substitution of chlorine at position 4 with methoxy using sodium methoxide in acetone at 15–40°C.

-

Morpholine Introduction: Nucleophilic aromatic substitution at position 6 with morpholine under palladium catalysis (e.g., Pd(OAc)₂/Xantphos system).

-

Aldehyde Functionalization: Vilsmeier-Haack formylation at position 5 using POCl₃ and DMF, followed by hydrolysis .

Optimization Challenges

Critical parameters affecting yield and purity:

-

Temperature Control: Maintaining ≤20°C during alkoxylation minimizes byproducts like 2-amino-4,6-dimethoxypyrimidine .

-

Solvent Selection: Polar aprotic solvents (e.g., acetone, DMF) enhance reaction homogeneity and intermediate stability .

-

Catalyst Loading: 5 mol% Pd(OAc)₂ achieves >90% conversion in Suzuki-Miyaura couplings for morpholine attachment.

A representative optimized protocol yields 72% purity-adjusted product with ≤0.5% residual dichloropyrimidine .

Biomedical Applications

Anticancer Activity

While direct data on 2-amino-4-methoxy-6-morpholinopyrimidine-5-carbaldehyde are scarce, structurally related pyrrolothienopyrimidines exhibit potent cytotoxicity:

| Compound | HepG2 IC₅₀ (μM) | PC-3 IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Analog 3b | 3.02 ± 0.14 | 3.12 ± 0.17 | 1.03 |

| Analog 7d | 8.91 ± 0.41 | 6.35 ± 0.36 | 0.71 |

| Doxorubicin | 2.09 ± 0.10 | 2.53 ± 0.14 | 1.21 |

Mechanistically, these analogs induce cell cycle arrest at G1/S or S phase (56.19% S-phase accumulation for compound 3b in HepG2 cells) . The aldehyde group in the target compound may enhance activity via Schiff base formation with lysine residues in tubulin or topoisomerases .

Research Gaps and Future Directions

Current limitations in understanding this compound include:

-

Absence of in vivo pharmacokinetic data (absorption, metabolism, excretion profiles).

-

Uncharacterized off-target effects, particularly regarding aldehyde reactivity with serum proteins.

-

Synthetic scalability issues due to multi-step purification requirements .

Proposed research priorities:

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at positions 4 (methoxy) and 6 (morpholine).

-

Prodrug Development: Masking the aldehyde as an acetal or oxime to improve stability and reduce toxicity.

-

Target Deconvolution: CRISPR-Cas9 screens to identify novel protein targets beyond kinase/HDAC families.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume